molecular formula C18H12O B14678025 Benzo[c]phenanthren-5-ol CAS No. 38063-26-2

Benzo[c]phenanthren-5-ol

Cat. No.: B14678025
CAS No.: 38063-26-2
M. Wt: 244.3 g/mol
InChI Key: UMOJHXIEHWBCOW-UHFFFAOYSA-N
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Description

Benzo[c]phenanthren-5-ol is a polycyclic aromatic hydrocarbon with the molecular formula C18H12O. It is a derivative of benzo[c]phenanthrene, which consists of four fused benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c]phenanthren-5-ol typically involves the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes under solvent-free conditions at 75°C. This reaction forms benzo[a]phenazin-5-ol, which can further react with aldehydes and malononitrile in the presence of nano-CuO at 75°C . Other synthetic routes include the Wohl–Aue method, Beirut method, reductive cyclization of diphenylamines, and oxidative cyclization of 1,2-diaminobenzene .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzo[c]phenanthren-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones.

Scientific Research Applications

Benzo[c]phenanthren-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo[c]phenanthren-5-ol involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death. This property makes it a candidate for anticancer research. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[a]phenazin-5-ol
  • Phenanthrene
  • Benzo[a]pyren-1-ol

Uniqueness

Benzo[c]phenanthren-5-ol is unique due to its specific arrangement of fused benzene rings and the presence of a hydroxyl group at the 5-position. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

CAS No.

38063-26-2

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

benzo[c]phenanthren-5-ol

InChI

InChI=1S/C18H12O/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11,19H

InChI Key

UMOJHXIEHWBCOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)O

Origin of Product

United States

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